N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a heterocyclic acetamide derivative characterized by a benzodioxole moiety linked to a piperidine-oxadiazole scaffold. The 3-methylphenyl group at the oxadiazole’s 3-position enhances aromatic interactions in biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-3-2-4-19(11-16)23-26-24(32-27-23)18-7-9-28(10-8-18)14-22(29)25-13-17-5-6-20-21(12-17)31-15-30-20/h2-6,11-12,18H,7-10,13-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGRAQLIIAENQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with a piperidine derivative through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its multiple heteroatoms.
Material Science: Potential use in the development of novel polymers and materials with unique electronic properties.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Potential use in studying receptor-ligand interactions in cell signaling pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Diagnostics: Potential use in imaging and diagnostic applications due to its ability to bind to specific biological targets.
Industry:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Cosmetics: Potential inclusion in formulations for its antioxidant properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their signaling pathways. For example, it may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site, thereby preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound’s closest analogues share the benzodioxol-methyl-acetamide core but differ in substituents on the piperidine or oxadiazole rings. Below is a comparative analysis:
*Calculated based on structural formula.
Functional and Pharmacological Insights
- Benzodioxol Derivatives : Compounds like N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide lack the oxadiazole-aryl motif, reducing their capacity for π-π stacking or enzymatic active-site binding. The target compound’s 3-methylphenyl-oxadiazole group may enhance target affinity compared to simpler analogues.
- Enzyme Inhibitors : Egalognastat demonstrates that benzodioxol-containing acetamides can inhibit enzymes (e.g., O-GlcNAcase), suggesting the target compound may share similar mechanistic pathways.
- Synthetic Complexity : The target compound’s 1,2,4-oxadiazole-piperidine linkage (cf. L911-0099 ) requires multi-step synthesis, including cyclization reactions, which may impact scalability compared to derivatives with simpler substituents .
Physicochemical Properties
- Lipophilicity: The benzodioxol and 3-methylphenyl groups increase logP values compared to non-aromatic analogues (e.g., N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide), suggesting improved membrane permeability .
- Solubility : The acetamide and oxadiazole groups may enhance aqueous solubility relative to purely aromatic derivatives like those in .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 446.54 g/mol. The structure features a benzodioxole moiety, a piperidine ring, and an oxadiazole group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O4 |
| Molecular Weight | 446.54 g/mol |
| LogP | 3.7357 |
| Polar Surface Area | 89.055 Ų |
| Hydrogen Bond Acceptors | 10 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.
Antimicrobial Activity
Research has indicated that similar compounds exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar capabilities .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against cancer cell lines. For example, compounds with similar structural features have shown promising results in inhibiting cell growth and inducing apoptosis in various cancer models . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
- Anticancer Activity : A study published in PLOS ONE highlighted the synthesis and evaluation of oxadiazole derivatives for their anticancer properties. The results indicated that compounds with similar scaffolds exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction .
- Antimicrobial Testing : In another investigation focusing on antimicrobial activities, compounds structurally related to this compound were tested against pathogenic bacteria. The results showed effective inhibition at low concentrations, supporting the potential use of this compound as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide?
- Answer : The synthesis involves sequential heterocyclic ring formation and coupling reactions. For example:
Oxadiazole formation : Reacting 3-methylphenyl-substituted amidoxime with a carbonyl source (e.g., triethyl orthoformate) under reflux conditions to form the 1,2,4-oxadiazole ring .
Piperidine coupling : The oxadiazole-piperidine intermediate is synthesized via nucleophilic substitution or Buchwald-Hartwig amination.
Acetamide linkage : The benzodioxol-methyl group is introduced through a reductive amination or peptide coupling (e.g., using EDC/HOBt) .
Characterization typically employs H NMR, C NMR, IR, and high-resolution mass spectrometry to confirm regiochemistry and purity .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the benzodioxol methylene protons resonate at δ 4.2–4.5 ppm, while the oxadiazole-linked piperidine shows distinct splitting patterns .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=O stretch at ~1650 cm for the acetamide) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Answer : Discrepancies (e.g., unexpected splitting in NMR or missing fragments in MS) may arise from regioisomeric impurities or dynamic conformational changes. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Maps H-H and H-C correlations to confirm connectivity .
- X-ray Crystallography : Provides unambiguous structural data if crystals are obtainable.
- Computational Modeling : DFT calculations predict NMR chemical shifts to compare with experimental data .
Q. What experimental design principles optimize the yield of the 1,2,4-oxadiazole ring formation?
- Answer : Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. For example:
- Table : Optimization of Oxadiazole Synthesis (Hypothetical Data Based on )
| Factor | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 110 |
| Catalyst (mol%) | 0.5 | 2.0 | 1.5 |
| Reaction Time (h) | 4 | 12 | 8 |
| Yield | 45% | 78% | 82% |
- Response Surface Methodology (RSM) identifies interactions between variables, reducing trial-and-error approaches .
Q. How does the position of substituents on the oxadiazole and piperidine rings influence reactivity and bioactivity?
- Answer :
- Steric Effects : Bulky 3-methylphenyl groups on the oxadiazole may hinder piperidine coupling, requiring higher temperatures or catalysts .
- Electronic Effects : Electron-withdrawing groups on the benzodioxol ring could modulate the acetamide’s nucleophilicity.
- Structure-Activity Relationship (SAR) : While direct bioactivity data for this compound is limited, analogs with similar heterocycles (e.g., 1,3,4-thiadiazoles) show antimicrobial activity, suggesting potential targets .
Methodological Considerations
- Controlled Synthesis : Use flow chemistry (e.g., continuous microreactors) to enhance reproducibility of heat-sensitive steps like oxadiazole cyclization .
- Data Validation : Cross-validate spectral data with synthetic intermediates to trace impurities (e.g., unreacted amidoxime precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
